molecular formula C20H19N5O B2505042 N-(6-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034257-30-0

N-(6-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Katalognummer B2505042
CAS-Nummer: 2034257-30-0
Molekulargewicht: 345.406
InChI-Schlüssel: LENLIMFPKTUCGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the azetidine family of compounds, which are known for their ability to modulate various biochemical pathways in the body. In

Wissenschaftliche Forschungsanwendungen

Chemical Studies on Antiplasmin Drugs

Research into antiplasmin drugs led to the preparation of aza analogs of 4-aminomethylbenzoic acid. These studies included the synthesis of related compounds through various chemical reactions, aiming to find new antiplasmin drugs. Though no compound showed more potent activity than tranexamic acid, some analogs demonstrated increased activity compared to the baseline, highlighting the potential for further exploration in this area (Isoda et al., 1980).

Development of Anticancer and Anti-5-lipoxygenase Agents

A novel series of compounds were synthesized and evaluated for their anticancer and 5-lipoxygenase inhibition activities. These studies are essential for understanding the potential therapeutic applications of such compounds in treating cancer and inflammatory diseases. The structure-activity relationship (SAR) analysis discussed in these studies contributes to the ongoing development of more effective and selective therapeutic agents (Rahmouni et al., 2016).

Discovery of Selective and Orally Efficacious Inhibitors

Research focusing on the Met kinase superfamily led to the discovery of selective and orally efficacious inhibitors. This research underscores the significance of targeted therapy in oncology, offering insights into the design and optimization of new therapeutic agents that can effectively inhibit specific kinases involved in cancer progression (Schroeder et al., 2009).

Synthesis and Evaluation of Antidepressant and Nootropic Agents

The synthesis and pharmacological evaluation of Schiff's bases and 2-azetidinones derived from isonocotinyl hydrazone have been explored for potential antidepressant and nootropic activities. This research contributes to the development of new central nervous system (CNS) active agents, with specific compounds showing high activity in preliminary tests. Such studies are crucial for finding novel treatments for depression and cognitive disorders (Thomas et al., 2016).

Enhancement of Phleomycin Activity

Studies on unfused heterobicycles as amplifiers of phleomycin revealed a range of pyridinylpyrimidines with strongly basic side chains. These compounds were synthesized and evaluated for their potential to enhance the activity of phleomycin against Escherichia coli. Research in this area is vital for improving the efficacy of existing antibiotics through chemical modification and synergy (Brown & Cowden, 1982).

Eigenschaften

IUPAC Name

N-(6-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-14-6-5-9-18(23-14)24-20(26)16-11-25(12-16)19-10-17(21-13-22-19)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENLIMFPKTUCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.